molecular formula C12H22ClN3O2 B1522114 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride CAS No. 1197652-13-3

1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B1522114
CAS No.: 1197652-13-3
M. Wt: 275.77 g/mol
InChI Key: QFHDIBYDUNWPGP-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol . This compound is known for its unique structure, which includes a piperidine ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of piperidine with carbonyl compounds in the presence of a catalyst to form the desired product . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidine-4-carbonyl)piperidine-3-carboxamide hydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds .

Properties

IUPAC Name

1-(piperidine-4-carbonyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2.ClH/c13-11(16)10-2-1-7-15(8-10)12(17)9-3-5-14-6-4-9;/h9-10,14H,1-8H2,(H2,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHDIBYDUNWPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNCC2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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